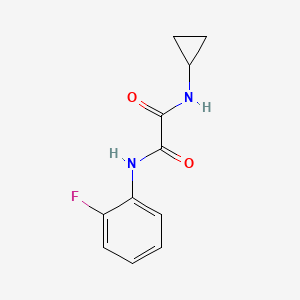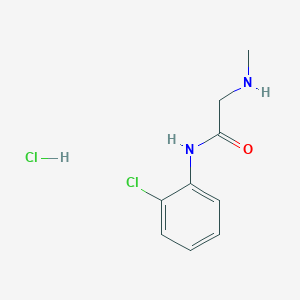
1-(2-chlorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 1-(2-chlorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves complex organic reactions, aiming to incorporate specific functional groups that confer desired chemical and biological properties. Synthesis routes often involve multi-step reactions, including nitration, amidation, and chlorination, tailored to introduce the nitrothiazole moiety and the dihydropyridine core essential for the compound's activity. For instance, compounds like nicardipine, a related dihydropyridine derivative, are synthesized through intricate processes that ensure the incorporation of the nitrophenyl group alongside other critical structural features, demonstrating the complexity and precision required in chemical synthesis within this class of compounds (Shibanuma et al., 1980).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography and spectroscopic methods, including NMR and IR spectroscopy, to confirm the arrangement of atoms and the presence of functional groups. The detailed molecular structure analysis aids in understanding the compound's reactivity and interaction with biological targets. For example, the crystal structure analysis of related compounds provides insights into the stereochemistry and electronic properties that influence their pharmacological activity (Guo et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of 1-(2-chlorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be analyzed through its interactions and reactions with various chemical agents. These reactions may include nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles, or reduction of the nitro group to an amine, expanding its chemical versatility and utility in further synthetic modifications. The presence of the nitrothiazole and dihydropyridine moieties suggests potential for electron-rich and electron-deficient interactions, contributing to its chemical properties and biological activity.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, significantly influence the compound's application in drug formulation and delivery. These properties are determined by the compound's molecular structure, specifically the distribution of polar and non-polar regions, which affects its solubility in various solvents, critical for its bioavailability and therapeutic efficacy.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are pivotal in dictating the compound's behavior in biological systems. The electronic configuration of the nitrothiazole and dihydropyridine groups plays a crucial role in determining these chemical properties, influencing the compound's mechanism of action at the molecular level.
For a comprehensive understanding of these aspects and further insights, the following references are invaluable:
- Synthesis and metabolic pathway analysis of nicardipine and related compounds (Shibanuma et al., 1980).
- Structural characterization and analysis through crystallography and spectroscopy (Guo et al., 2015).
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Research into related compounds, such as 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, has shown significant antioxidant activity. These compounds, which share structural similarities with the chemical , have demonstrated higher antioxidant activity than ascorbic acid in some instances (Tumosienė et al., 2019).
Antitubercular Activity
Derivatives of 2-amino-5-nitrothiazole, closely related to the compound of interest, have been synthesized and shown to possess notable antitubercular activity. These compounds were effective against M. tuberculosis, suggesting potential application in the treatment of tuberculosis (Samadhiya, Sharma, & Srivastava, 2013).
Synthesis and Transformations
Studies on similar compounds, such as 2-nitrothiazoles, have explored their synthesis and transformations, leading to the production of various derivatives. These processes are crucial for understanding the potential applications and modifications of 1-(2-chlorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide (Borthwick et al., 1973).
Antipsychotic Potential
Research into heterocyclic carboxamides, a group that includes the compound of interest, has identified potential antipsychotic agents. These compounds have shown promising results in vitro for binding to dopamine and serotonin receptors, and in vivo for antagonizing certain responses in mice (Norman, Navas, Thompson, & Rigdon, 1996).
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O4S/c17-12-6-2-1-4-10(12)9-20-7-3-5-11(15(20)23)14(22)19-16-18-8-13(26-16)21(24)25/h1-8H,9H2,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROWSPAFRZPPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=NC=C(S3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-Oxo-1,3-oxazolidin-5-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2493862.png)

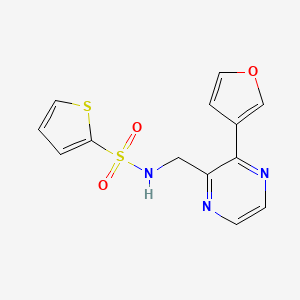
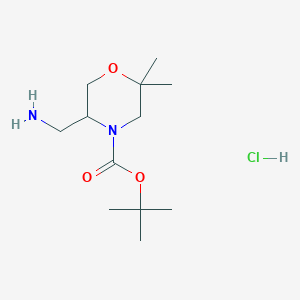



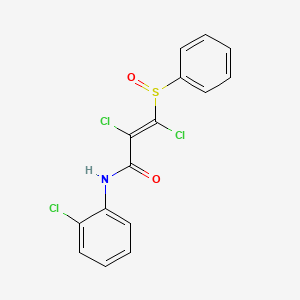
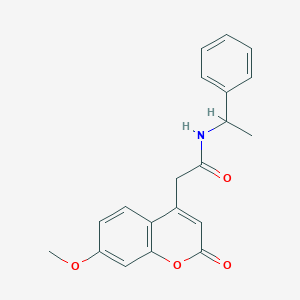
![2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2493876.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloroacetamide](/img/structure/B2493877.png)
